molecular formula C11H10FNO2 B3101385 1-ethyl-5-fluoro-1H-indole-2-carboxylic acid CAS No. 1391467-29-0

1-ethyl-5-fluoro-1H-indole-2-carboxylic acid

Cat. No. B3101385
CAS RN: 1391467-29-0
M. Wt: 207.2 g/mol
InChI Key: CUTGMYMVYZAKSP-UHFFFAOYSA-N
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Description

“1-ethyl-5-fluoro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C11H10FNO2 . It is also known by other names such as ethyl 5-fluoroindole-2-carboxylate, 5-fluoroindole-2-carboxylic acid ethyl ester, and 2-carbethoxy-5-fluoroindole . The compound has a molecular weight of 207.20 g/mol .


Molecular Structure Analysis

The molecular structure of “1-ethyl-5-fluoro-1H-indole-2-carboxylic acid” can be represented by the SMILES notation: CCOC(=O)C1=CC2=CC(F)=CC=C2N1 . This notation provides a way to represent the structure of the compound in a textual format.


Physical And Chemical Properties Analysis

“1-ethyl-5-fluoro-1H-indole-2-carboxylic acid” is a compound with a melting point range of 147°C to 152°C .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives, such as “1-ethyl-5-fluoro-1H-indole-2-carboxylic acid”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them a valuable resource in the development of new cancer therapies .

Antimicrobial Applications

Indole derivatives have shown potential in combating various microbes . This makes them a promising candidate for the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . Their wide range of biological properties makes them a versatile tool in medical research .

Antiviral Activity

Indole derivatives have demonstrated antiviral activity . For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

HIV-1 Inhibition

Specific indole-2-carboxylic acid derivatives have been found to effectively inhibit the strand transfer of HIV-1 integrase . This discovery opens up new possibilities for the development of HIV treatments .

Synthesis of Pyrrolizidine Alkaloids

“1-ethyl-5-fluoro-1H-indole-2-carboxylic acid” can be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

Preparation of Renieramycin G Analogs

This compound can also be used for the stereoselective preparation of renieramycin G analogs . These analogs have potential applications in various fields of medicinal chemistry .

Future Directions

The future directions in the research of “1-ethyl-5-fluoro-1H-indole-2-carboxylic acid” and similar indole derivatives involve the investigation of novel methods of synthesis and their potential applications in medicinal chemistry . The biological activity of these compounds, particularly their role in the treatment of various diseases, is a subject of ongoing research .

properties

IUPAC Name

1-ethyl-5-fluoroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTGMYMVYZAKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-fluoro-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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